(4-ethynylbenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine
Description
Synthesis Analysis
Synthesis of complex amine derivatives often involves multi-step reactions, including condensation, reduction, and functional group transformations. For instance, compounds similar to the target molecule have been synthesized through reactions involving aliphatic amines with aldehydes or ketones, followed by further functionalization or cyclization steps (Bektaş et al., 2010). These processes highlight the versatile strategies employed in constructing complex amine architectures.
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic and computational methods to elucidate conformation and electronic properties. X-ray diffraction and NMR spectroscopy are pivotal in confirming the stereochemistry and structural integrity of synthesized compounds (Habibi et al., 2013). Computational studies, including density functional theory (DFT), further aid in understanding the electronic structure and reactivity.
Chemical Reactions and Properties
The chemical reactivity of amines is significantly influenced by their structure, with properties like basicity and nucleophilicity playing critical roles. Complex amines can participate in a range of chemical reactions, including N-alkylation, acylation, and nucleophilic substitution, reflecting their versatile chemical nature. For instance, reactions involving N-benzyl piperidines in the GBR series demonstrate the influence of substituent patterns on reactivity and binding affinity to biological targets (Boos et al., 2006).
properties
IUPAC Name |
N-[(4-ethynylphenyl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2/c1-4-22-9-11-23(12-10-22)19-28(17-18-29-2)20-24-13-15-27(16-14-24)21-25-7-5-6-8-26(25)30-3/h1,5-12,24H,13-21H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYSTBZNFMPVTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)CC3=CC=C(C=C3)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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